![molecular formula C7H7ClN4O2 B6608008 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride CAS No. 2866308-85-0](/img/structure/B6608008.png)
3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride
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Overview
Description
3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a chemical compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable candidate for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of appropriate precursors, such as aminopyrazoles and oxoketene dithioacetals, in the presence of a catalyst like trifluoracetic acid.
Hydrolysis: The resulting intermediate undergoes hydrolysis to introduce the carboxylic acid group.
Acidification: The final step involves acidification to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and controlled conditions to ensure the purity and yield of the compound. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The carboxylic acid group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like iron and hydrogen gas are often used.
Substitution: Reagents such as thionyl chloride and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various esters and amides
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer properties. Research indicates that modifications at the 5-carboxylic acid position can enhance the efficacy against various cancer cell lines. For instance, derivatives with specific substituents have exhibited selective cytotoxicity toward leukemia cells while sparing normal cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Pharmacological Applications
- Enzyme Inhibition :
- Neurological Disorders :
Synthesis and Derivatives
The synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride typically involves multi-step reactions starting from simpler pyrazole derivatives. The following table summarizes some synthetic approaches:
Synthetic Route | Yield (%) | Reaction Conditions |
---|---|---|
Hydrogenation of 5-nitro derivative | 89% | Pd/C catalyst in ethanol/tetrahydrofuran for 15 hours |
Condensation with carboxylic acids | Varied | Acidic conditions, reflux for several hours |
Cyclization from hydrazines and carbonyls | High | Solvent-free or low-boiling solvents at elevated temperatures |
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Mechanism of Action
The mechanism by which 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy in modulating biological processes.
Comparison with Similar Compounds
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
Uniqueness: 3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride stands out due to its amino group, which imparts unique chemical and biological properties compared to its methylated and unsubstituted counterparts
Biological Activity
3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties.
- Molecular Formula : C7H6N4O2
- Molar Mass : 178.15 g/mol
- CAS Number : 1713164-20-5
- Density : 1.727 g/cm³ (predicted)
- Boiling Point : 584.3 °C (predicted)
- pKa : 11.13 (predicted) .
Antiviral Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. Notably, compounds related to 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have shown effectiveness against various viruses:
- Anti-HSV-1 Activity : In a study evaluating several derivatives, a specific compound demonstrated the highest anti-HSV-1 activity with an effective concentration (EC50) that was significantly lower than other tested compounds .
- Hepatitis A Virus (HAV) : Another derivative exhibited notable activity against HAV, achieving a reduction in viral titer at a concentration of 20 μg/10^5 cells .
Anticancer Potential
The pyrazolo[3,4-b]pyridine scaffold has been investigated for its anticancer properties. A recent study highlighted that certain derivatives could inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cancer progression . The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis.
Anti-inflammatory Effects
Compounds within this class have also been reported to possess anti-inflammatory properties. They act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Modification | Effect on Activity |
---|---|
Substitution at C-5 | Enhances antiviral activity against HSV-1 |
Alkyl or aryl substitutions | Modulates anticancer potency |
Presence of amino groups | Increases solubility and bioavailability |
Study on Antiviral Efficacy
In a comparative analysis of several pyrazolo[3,4-b]pyridine derivatives, it was found that those with specific substitutions at the C-5 position exhibited superior antiviral efficacy against both HSV and HAV. The study employed Vero cells to assess the cytotoxicity and antiviral activity through plaque reduction assays .
Anticancer Research
Another significant study focused on the anticancer potential of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. The results indicated that certain modifications led to enhanced selectivity toward cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
3-amino-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.ClH/c8-5-4-1-3(7(12)13)2-9-6(4)11-10-5;/h1-2H,(H,12,13)(H3,8,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARNJABHJGBIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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